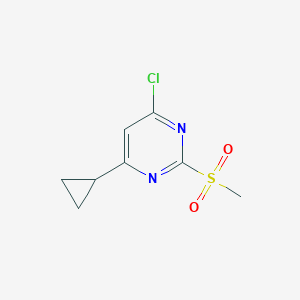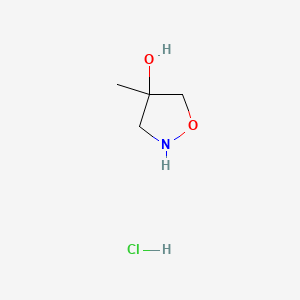
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
Overview
Description
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid, also known as FOICA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FOICA is a derivative of indole-2-carboxylic acid and has been synthesized using different methods.
Mechanism of Action
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid acts as a competitive inhibitor of the human serotonin transporter. It binds to the transporter protein and prevents the uptake of serotonin, leading to an increase in its concentration in the synaptic cleft. This increase in serotonin concentration has been linked to the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the extracellular concentration of serotonin in the brain, leading to anxiolytic and antidepressant-like effects. (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has also been shown to decrease the levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has several advantages for lab experiments, including its high purity and stability. (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is also readily available from commercial sources, making it easy to obtain. However, (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid. One potential area of research is the development of new compounds based on (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid for the treatment of various diseases, including cancer and inflammation. Another potential area of research is the identification of new binding sites for (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid in proteins, which could lead to the development of new drugs with specific therapeutic targets. Additionally, further research is needed to understand the full range of biochemical and physiological effects of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid and its potential side effects.
Scientific Research Applications
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has been shown to have various applications in scientific research. It has been used as a ligand for the identification of novel binding sites in proteins, including the human serotonin transporter. (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has also been used as a building block for the synthesis of new compounds with potential therapeutic applications, such as anti-cancer agents and anti-inflammatory drugs.
properties
IUPAC Name |
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21)/t11-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOLQBSXYYLCMP-UBHSHLNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Methylsulfonyl)phenyl]-1-ethanol](/img/structure/B3381055.png)
![[1-(2-Phenylethyl)pyrrolidin-3-yl]methanol](/img/structure/B3381061.png)










